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molecular formula C11H10F6O B1298441 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol CAS No. 67570-38-1

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Cat. No. B1298441
M. Wt: 272.19 g/mol
InChI Key: CLPUBDXEFYRXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531597B2

Procedure details

16.10 g (0.659 mol) of magnesium turnings was treated under argon in 450 ml of diethyl ether with 150 g (0.507 mol) of 3,5-bis-trifluoromethylbromobenzene at 33° C. for 1.5 h. Then a solution of 56.0 ml (0.763 mol) of acetone in 100 ml of diethylether was added at 16-22° C. under stirring. 110 ml of 25% Ammonium chloride solution was added at ca. 20° C. after 1.5 h to the reaction mixture and the suspension stirred for 1 h. The organic phase was dried over sodium sulfate, rotary evaporated and finally dried at 35° C. and 10 mbar, affording 136.96 g of 2-(3,5-bis-trifluoromethyl-phenyl)-propan-2-ol, which had a 99.2% purity according to GC analysis. Light yellow crystals, m.p. 59-60° C.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]([F:16])([F:15])[C:4]1[CH:5]=[C:6](Br)[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1.[CH3:17][C:18]([CH3:20])=[O:19].[Cl-].[NH4+]>C(OCC)C>[F:2][C:3]([F:16])([F:15])[C:4]1[CH:5]=[C:6]([C:18]([OH:19])([CH3:20])[CH3:17])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
150 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension stirred for 1 h
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
finally dried at 35° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)(C)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 136.96 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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